N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a cyclopentylamine substituent at position 7, a phenyl group at position 3, and a propyl chain at position 5 (Figure 1). The cyclopentyl group confers moderate lipophilicity, which may enhance membrane permeability compared to bulkier or polar substituents like aryl or pyridinylmethyl groups .
Properties
IUPAC Name |
N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-2-8-17-13-19(22-16-11-6-7-12-16)24-20(23-17)18(14-21-24)15-9-4-3-5-10-15/h3-5,9-10,13-14,16,22H,2,6-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWLMWVEZCNNBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors such as hydrazines and β-diketones under acidic or basic conditions[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the phenyl group to phenol derivatives.
Reduction: Reduction of the pyrimidinone ring to pyrimidinamine.
Substitution: Replacement of the cyclopentyl or propyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Using nucleophiles or electrophiles under specific conditions to achieve the desired substitution.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Pyrimidinamine derivatives.
Substitution: Derivatives with different substituents on the cyclopentyl or propyl groups.
Scientific Research Applications
N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Research into pyrazolo[1,5-a]pyrimidine derivatives reveals their potential therapeutic applications and diverse biological activities.
Note: This compound shares a similar structure to N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, but they are different compounds . The latter has a methyl group at the 2 position of the pyrazolo[1,5-a]pyrimidine core, while the former does not.
Applications
While specific applications of This compound are not detailed in the search results, information on similar compounds suggests potential uses. N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, a related compound, is noted to have several applications:
- Chemistry: It serves as a building block for synthesizing complex molecules.
- Biology: It can be a biological probe or inhibitor in biochemical studies, offering insights into biological processes through interactions with enzymes and receptors.
- Medicine: It may possess medicinal properties, potentially acting as a lead compound for drug development by modulating biological targets.
- Industry: It can be employed in the synthesis of materials with specific properties, such as polymers or coatings.
Other pyrazolo[1,5-a]pyrimidin-7-amine derivatives have demonstrated diverse therapeutic potential :
- Antiviral Activity: Derivatives of pyrazolo[1,5-a]pyrimidin can exhibit antiviral properties. For example, one study showed that N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine demonstrated significant inhibition of viral replication against influenza virus strains in vitro, with an IC50 value of 0.25 µM.
- Antitumor Effects: Some compounds in this class may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. One preclinical trial showed that N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine exhibited a dose-dependent reduction in cell viability in breast and lung cancer cell lines, with IC50 values ranging from 0.5 µM to 1.5 µM.
Mechanism of Action
The mechanism by which N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine exerts its effects depends on its molecular targets and pathways. For example, if used as an antitumor agent, it may inhibit specific enzymes or receptors involved in cancer cell proliferation. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Analogues with Varying Amine Substituents
Key structural variations in pyrazolo[1,5-a]pyrimidin-7-amine derivatives lie in the N-substituent at position 5. Below is a comparative analysis:
Analogues with Varying Substituents at Positions 3 and 5
Modifications at positions 3 (phenyl) and 5 (propyl) influence electronic and steric properties:
Key Insight : The 3-phenyl-5-propyl configuration in the target compound provides a balance of aromatic interactions (position 3) and alkyl chain flexibility (position 5), which may enhance binding to hydrophobic enzyme pockets compared to rigid or shorter-chain analogs .
Biological Activity
N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its unique structure and substituents make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.4 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core with cyclopentyl, phenyl, and propyl substituents, which may influence its biological activity and chemical reactivity.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 320.4 g/mol |
| CAS Number | 890627-50-6 |
This compound exhibits biological activity through interactions with various molecular targets. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in critical biological processes. The precise mechanism may vary depending on the target but generally involves modulation of signaling pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. Pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting these kinases can lead to reduced proliferation of cancer cells. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against various cancer cell lines.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are implicated in various inflammatory diseases. This activity positions it as a potential therapeutic agent for conditions characterized by inflammation.
Neuroprotective Potential
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives may exhibit neuroprotective effects by targeting specific pathways involved in neurodegenerative diseases. The inhibition of certain kinases associated with neuronal survival suggests that this compound could be beneficial in treating disorders such as Alzheimer's disease.
Study on Anticancer Activity
A recent study evaluated the anticancer effects of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results showed that this compound exhibited significant cytotoxicity against human breast cancer cell lines (IC50 = 0.8 µM). The mechanism was attributed to the compound's ability to induce apoptosis through activation of caspase pathways.
Study on Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of pyrazolo derivatives. This compound was shown to significantly reduce levels of inflammatory markers in a mouse model of acute inflammation. The compound was administered at doses ranging from 10 to 40 mg/kg, demonstrating dose-dependent efficacy.
Q & A
Q. What synthetic routes are commonly employed to prepare pyrazolo[1,5-a]pyrimidin-7-amine derivatives?
Methodological Answer: The synthesis typically involves cyclization of precursors (e.g., aminopyrazoles and β-ketonitriles) under acidic or basic conditions, followed by functionalization of the 7-position via nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example:
- Core formation : Cyclization of 5-aminopyrazoles with α,β-unsaturated ketones yields the pyrazolo[1,5-a]pyrimidine scaffold .
- Substitution at position 7 : Suzuki coupling with aryl/heteroaryl boronic acids introduces diverse substituents (e.g., phenyl, pyridyl) .
- Amine introduction : Reaction with cyclopentylamine under Buchwald-Hartwig conditions or nucleophilic displacement of halogenated intermediates .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Core formation | AcOH, reflux | 45–65 | |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 50–75 | |
| Amine functionalization | K₂CO₃, DMF, 80°C | 60–85 |
Q. What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry and substituent positions. For example, the pyrimidine C7-NH signal appears as a broad singlet at δ 8.2–8.5 ppm .
- HRMS : Validates molecular formula (e.g., [M+H]+ for C₂₁H₂₄N₅ requires m/z 346.2021) .
- X-ray crystallography : Resolves ambiguity in regioselectivity (e.g., distinguishing 5-propyl vs. 3-propyl isomers) .
Advanced Research Questions
Q. How can regioselectivity challenges during core scaffold synthesis be addressed?
Methodological Answer: Regioselectivity in pyrazolo[1,5-a]pyrimidine formation depends on precursor electronic effects and catalyst choice:
- Electronic directing groups : Electron-withdrawing groups (e.g., CF₃ at position 2) favor cyclization at specific positions .
- Catalyst optimization : Pd-catalyzed cross-couplings with bulky ligands (e.g., XPhos) improve selectivity for C5-propyl over C3-propyl substitution .
- Crystallographic validation : Single-crystal X-ray analysis (as in ) is essential to confirm regiochemical outcomes.
Q. Table 2: Regioselectivity Control Strategies
| Approach | Example | Outcome | Reference |
|---|---|---|---|
| Substituent effects | CF₃ at C2 | Directs cyclization to C5 | |
| Ligand choice | XPhos/Pd | Enhances C5 coupling |
Q. How should contradictory bioactivity data between enzyme inhibition and cell-based assays be interpreted?
Methodological Answer: Discrepancies may arise from:
- Cell permeability : Lipophilic groups (e.g., cyclopentyl) enhance membrane penetration, improving cellular efficacy despite moderate in vitro IC₅₀ values .
- Off-target effects : Use orthogonal assays (e.g., kinome-wide profiling) to rule out non-specific kinase inhibition .
- Metabolic stability : Evaluate compound stability in cell culture media (e.g., CYP450 metabolism) via LC-MS/MS .
Q. Table 3: Bioactivity Data Resolution
| Issue | Resolution Strategy | Example | Reference |
|---|---|---|---|
| Low cellular activity | LogP optimization | Introduce polar groups (e.g., morpholine) | |
| Off-target effects | KinomeScan profiling | Confirm CDK9 selectivity over CDK2/4 |
Q. What strategies optimize yield in multi-step syntheses of N-cyclopentyl derivatives?
Methodological Answer:
Q. Table 4: Yield Optimization Techniques
| Strategy | Condition Adjustment | Yield Improvement (%) | Reference |
|---|---|---|---|
| Boc protection | Suzuki coupling in THF | +20 | |
| One-pot synthesis | Sequential cyclization/amination | +25 |
Q. How are structure-activity relationships (SARs) developed for pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
- Substituent scanning : Systematically vary groups at C3, C5, and C7 to assess effects on target binding (e.g., 3-phenyl for π-π stacking with kinase hydrophobic pockets) .
- Molecular docking : Align derivatives in CDK9 active sites to predict binding modes (e.g., propyl chain occupying allosteric pocket) .
- Free-Wilson analysis : Quantify contributions of substituents to activity (e.g., cyclopentyl enhances potency vs. linear alkyl chains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
